An In-Depth Technical Guide to BCN-HS-PEG2-bis(PNP): A Bifunctional Linker for Advanced Antibody-Drug Conjugates
An In-Depth Technical Guide to BCN-HS-PEG2-bis(PNP): A Bifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCN-HS-PEG2-bis(PNP), also referred to as Compound 62 in select literature, is a heterobifunctional linker molecule integral to the construction of next-generation antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and its application in the targeted delivery of cytotoxic payloads to cancer cells. The strategic design of this linker, incorporating a bicyclo[6.1.0]nonyne (BCN) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and two p-nitrophenyl (PNP) esters, offers a versatile platform for the development of ADCs with potentially improved therapeutic indices.
Chemical Properties and Structure
BCN-HS-PEG2-bis(PNP) is a molecule meticulously designed for a two-step conjugation strategy. Its structure facilitates the attachment of a payload molecule and subsequent conjugation to a targeting antibody.
| Property | Value |
| Molecular Formula | C₃₄H₃₉N₅O₁₇S |
| Molar Mass | 821.76 g/mol |
| CAS Number | 2126749-95-7 |
The key functional components of BCN-HS-PEG2-bis(PNP) are:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific conjugation of the linker to an azide-modified antibody under mild, physiological conditions.
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic diethylene glycol spacer enhances the solubility of the linker and the final ADC, which can help to mitigate aggregation and improve pharmacokinetic properties.
-
bis-p-Nitrophenyl (bis(PNP)) Esters: These are active esters that serve as reactive handles for the attachment of a payload molecule. The p-nitrophenolate is a good leaving group, facilitating the reaction with nucleophiles, such as amines, on the payload or a payload-linker construct.
Synthesis of BCN-HS-PEG2-bis(PNP)
The synthesis of BCN-HS-PEG2-bis(PNP) involves a multi-step chemical process. The following is a representative synthetic scheme based on analogous chemical transformations.
Caption: Synthetic workflow for BCN-HS-PEG2-bis(PNP).
Experimental Protocol: Synthesis of BCN-HS-PEG2-bis(PNP) (Conceptual)
This is a generalized protocol based on the synthesis of similar bifunctional linkers. The exact procedure for BCN-HS-PEG2-bis(PNP) may vary.
Step 1: PEGylation of BCN-alcohol. A suitable BCN-containing alcohol precursor is reacted with a diethylene glycol derivative (e.g., di(ethylene glycol) di-p-toluenesulfonate) under basic conditions to introduce the PEG2 spacer. The reaction is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a strong base like sodium hydride.
Step 2: Introduction of a Thiol-reactive Handle. The terminal hydroxyl group of the PEGylated BCN is converted to a leaving group (e.g., tosylate or mesylate) and subsequently reacted with a thiol-containing nucleophile to introduce the thiol group.
Step 3: Esterification with p-Nitrophenyl Chloroformate. The thiol-functionalized BCN-PEG2 intermediate is then reacted with an excess of p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous solvent like dichloromethane (B109758) (DCM). This step introduces the two p-nitrophenyl active esters.
Step 4: Purification. The final product, BCN-HS-PEG2-bis(PNP), is purified using column chromatography on silica (B1680970) gel to remove excess reagents and byproducts. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action in ADC Formation
The utility of BCN-HS-PEG2-bis(PNP) lies in its ability to facilitate a sequential and controlled conjugation process for the generation of ADCs.
Caption: Two-step ADC conjugation using BCN-HS-PEG2-bis(PNP).
Experimental Protocol: ADC Synthesis using BCN-HS-PEG2-bis(PNP)
Part 1: Conjugation of Payload to BCN-HS-PEG2-bis(PNP)
-
Dissolution of Reactants: Dissolve BCN-HS-PEG2-bis(PNP) in a suitable anhydrous organic solvent such as DMF or DMSO. In a separate vial, dissolve the payload-linker construct containing a free amine group (e.g., the N-terminus of the valine-citrulline dipeptide in vc-PABC-MMAE) in the same solvent.
-
Reaction: Add the BCN-HS-PEG2-bis(PNP) solution to the payload-linker solution. A slight molar excess of the linker may be used. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring.
-
Purification: The resulting BCN-PEG2-payload conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the product is confirmed by mass spectrometry.
Part 2: Conjugation of BCN-PEG2-Payload to Antibody
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4). An azide (B81097) functionality is introduced onto the antibody surface through established methods, such as reaction with an azide-NHS ester or enzymatic modification.
-
SPAAC Reaction: The purified BCN-PEG2-payload conjugate is added to the azide-modified antibody solution. A molar excess of the conjugate is typically used to ensure efficient labeling.
-
Incubation: The reaction mixture is incubated at room temperature or 37°C for several hours. The progress of the conjugation can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Purification: The resulting ADC is purified from unconjugated payload-linker and excess reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization of the Resulting ADC
The successful synthesis of an ADC using BCN-HS-PEG2-bis(PNP) requires rigorous characterization to ensure its quality and therapeutic potential.
| Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To evaluate the potency of the ADC against target cancer cell lines. |
| In Vivo Efficacy | Xenograft or syngeneic tumor models in animals | To assess the anti-tumor activity of the ADC in a living organism. |
Conclusion
BCN-HS-PEG2-bis(PNP) represents a sophisticated chemical tool for the construction of advanced antibody-drug conjugates. Its bifunctional nature allows for a controlled and sequential conjugation strategy, first with a therapeutic payload and subsequently with a targeting antibody via bioorthogonal click chemistry. This approach offers the potential for the development of more homogeneous and effective ADCs for targeted cancer therapy. The methodologies and data presented in this guide are intended to provide researchers and drug development professionals with a foundational understanding of this important linker technology.
